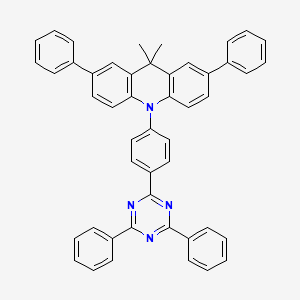
Actrz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actrz is a compound with the molecular formula C48H36N4 and a molecular weight of 668.83 g/mol . It is known for its unique properties and applications in various fields, including organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Actrz involves multiple steps, starting from simple aromatic compounds. One common synthetic route includes the use of aryla-cetylene and tetraphenylcyclopentadienone via a Diels–Alder reaction . The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as hydrothermal carbonization and template methods are often employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Actrz undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Actrz has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block for the synthesis of complex organic molecules.
Biology: It is employed in the study of biological processes and interactions at the molecular level.
Industry: This compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties
Mécanisme D'action
The mechanism of action of Actrz involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to target proteins and altering their activity. The exact pathways involved depend on the specific application and context in which this compound is used .
Comparaison Avec Des Composés Similaires
Actrz can be compared with other similar compounds, such as hexaarylbenzene derivatives and other charge transfer materials. These compounds share some structural similarities but differ in their electronic properties and applications . The unique arrangement of electron donors and acceptors in this compound makes it particularly effective in applications like OLEDs, where efficient charge transfer is crucial.
List of Similar Compounds
- Hexaarylbenzene derivatives
- Through-space charge transfer hexaarylbenzenes
- Other charge transfer materials
This compound stands out due to its unique combination of properties, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C48H36N4 |
|---|---|
Poids moléculaire |
668.8 g/mol |
Nom IUPAC |
10-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9,9-dimethyl-2,7-diphenylacridine |
InChI |
InChI=1S/C48H36N4/c1-48(2)41-31-38(33-15-7-3-8-16-33)25-29-43(41)52(44-30-26-39(32-42(44)48)34-17-9-4-10-18-34)40-27-23-37(24-28-40)47-50-45(35-19-11-5-12-20-35)49-46(51-47)36-21-13-6-14-22-36/h3-32H,1-2H3 |
Clé InChI |
PDRKAYBANNNADM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C3=CC=CC=C3)N(C4=C1C=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=NC(=NC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)
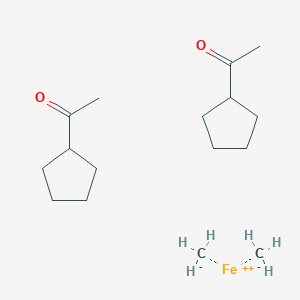
![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-](/img/structure/B14043590.png)

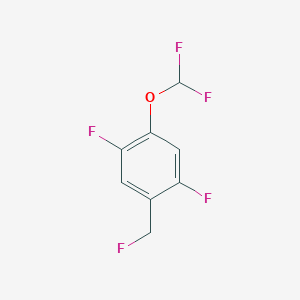
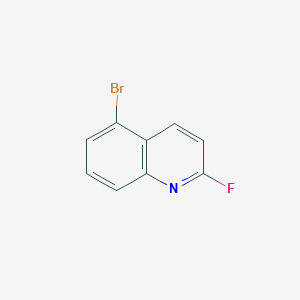



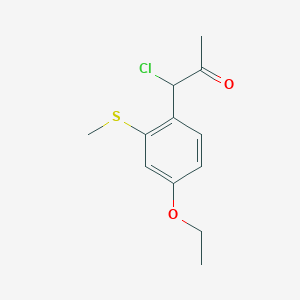
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)
